Cas no 901263-49-8 (1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo4,3-cquinoline)

1-(3-Fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a fluorinated pyrazoloquinoline derivative with potential applications in medicinal chemistry and materials science. Its structure combines a quinoline core with a pyrazole ring, offering a rigid, planar scaffold suitable for π-stacking interactions. The 3-fluorophenyl substitution enhances electronic properties, potentially improving binding affinity in biological targets or modulating optoelectronic characteristics. This compound may serve as a key intermediate in synthesizing pharmacologically active molecules, particularly in CNS or anticancer research, due to the quinoline moiety's prevalence in drug discovery. The fluorine atom introduces metabolic stability and lipophilicity, advantageous for pharmacokinetic optimization. Its synthetic versatility allows further functionalization at multiple positions.
1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo4,3-cquinoline structure
901263-49-8 structure
Product Name:1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo4,3-cquinoline
CAS No:901263-49-8
MF:C22H14FN3
MW:339.365067958832
CID:6233840
PubChem ID:20852399
Update Time:2025-05-19

1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo4,3-cquinoline Chemical and Physical Properties

Names and Identifiers

    • 1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo4,3-cquinoline
    • 1-(3-fluorophenyl)-3-phenylpyrazolo[4,3-c]quinoline
    • 901263-49-8
    • F3407-1113
    • 1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
    • AKOS001795141
    • Inchi: 1S/C22H14FN3/c23-16-9-6-10-17(13-16)26-22-18-11-4-5-12-20(18)24-14-19(22)21(25-26)15-7-2-1-3-8-15/h1-14H
    • InChI Key: VVJFTMYBGYPDDP-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1)N1C2C3C=CC=CC=3N=CC=2C(C2C=CC=CC=2)=N1

Computed Properties

  • Exact Mass: 339.11717562g/mol
  • Monoisotopic Mass: 339.11717562g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 2
  • Complexity: 480
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.3
  • Topological Polar Surface Area: 30.7Ų

1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo4,3-cquinoline Pricemore >>

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Additional information on 1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo4,3-cquinoline

Comprehensive Overview of 1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS No. 901263-49-8)

The compound 1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS No. 901263-49-8) is a heterocyclic organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This structurally unique molecule belongs to the pyrazoloquinoline family, which is known for its diverse biological activities and potential therapeutic applications. The presence of a fluorophenyl moiety and a phenyl group in its structure enhances its bioavailability and binding affinity to various biological targets, making it a promising candidate for drug development.

In recent years, the demand for fluorinated compounds like 1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline has surged due to their enhanced metabolic stability and improved pharmacokinetic properties. Researchers are particularly interested in its potential role as a kinase inhibitor, which could be pivotal in treating cancer and inflammatory diseases. The compound's ability to modulate cell signaling pathways has also made it a subject of study in neurodegenerative disorders, aligning with the growing focus on precision medicine and targeted therapies.

The synthesis of 1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves multistep organic reactions, including cyclization and cross-coupling techniques. Its crystalline structure and solubility profile have been extensively characterized to ensure reproducibility in high-throughput screening assays. These properties are critical for researchers exploring its structure-activity relationships (SAR) and optimizing its drug-like properties.

From an industrial perspective, the compound is valued for its scalable synthesis and compatibility with green chemistry principles. As sustainability becomes a key concern in pharmaceutical manufacturing, the development of eco-friendly synthetic routes for such molecules is gaining traction. This aligns with the broader industry shift toward carbon-neutral and waste-minimizing processes, which are frequently searched topics in scientific databases and AI-driven research tools.

Another area of interest is the compound's potential application in optoelectronic materials. The pyrazoloquinoline core exhibits luminescent properties, making it a candidate for organic light-emitting diodes (OLEDs) and sensors. This versatility has sparked curiosity among material scientists, especially in the context of next-generation displays and wearable technology, which are highly searched topics in academic and tech forums.

In summary, 1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS No. 901263-49-8) represents a multifaceted compound with applications spanning drug discovery, material science, and sustainable chemistry. Its unique structural features and broad-spectrum utility ensure its continued relevance in both academic research and industrial innovation. As the scientific community delves deeper into its properties, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in healthcare and technology.

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